Cas no 2138560-50-4 (3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile)

3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
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- 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile
- EN300-1145381
- 2138560-50-4
-
- インチ: 1S/C9H9ClN2O/c1-13-6-7-2-8(3-10)9(4-11)12-5-7/h2,5H,3,6H2,1H3
- InChIKey: MYZVHAZXWNYAJU-UHFFFAOYSA-N
- SMILES: ClCC1=C(C#N)N=CC(COC)=C1
計算された属性
- 精确分子量: 196.0403406g/mol
- 同位素质量: 196.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 201
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.9Ų
- XLogP3: 0.9
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1145381-2.5g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 2.5g |
$2379.0 | 2023-10-25 | |
Enamine | EN300-1145381-10g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 10g |
$5221.0 | 2023-10-25 | |
Enamine | EN300-1145381-0.1g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 0.1g |
$1068.0 | 2023-10-25 | |
Enamine | EN300-1145381-1.0g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 1g |
$1214.0 | 2023-06-09 | ||
Enamine | EN300-1145381-5.0g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 5g |
$3520.0 | 2023-06-09 | ||
Enamine | EN300-1145381-5g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 5g |
$3520.0 | 2023-10-25 | |
Enamine | EN300-1145381-0.05g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 0.05g |
$1020.0 | 2023-10-25 | |
Enamine | EN300-1145381-0.25g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 0.25g |
$1117.0 | 2023-10-25 | |
Enamine | EN300-1145381-0.5g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 95% | 0.5g |
$1165.0 | 2023-10-25 | |
Enamine | EN300-1145381-10.0g |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile |
2138560-50-4 | 10g |
$5221.0 | 2023-06-09 |
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile 関連文献
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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5. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrileに関する追加情報
Introduction to 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile (CAS No. 2138560-50-4)
3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile, identified by the CAS number 2138560-50-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class, characterized by a six-membered aromatic ring containing a nitrogen atom. The unique structural features of this molecule, including the presence of both chloromethyl and methoxymethyl substituents, as well as a cyano group at the 2-position, make it a versatile intermediate in synthetic chemistry and a potential building block for more complex molecules.
The chloromethyl group (–CH₂Cl) attached to the pyridine ring introduces reactivity that is highly useful in nucleophilic substitution reactions, enabling the formation of carbon-carbon or carbon-nitrogen bonds. This functionality is particularly valuable in the synthesis of pharmaceuticals, where such transformations are frequently employed to construct heterocyclic frameworks. On the other hand, the methoxymethyl group (–OCH₃) provides an additional site for modification, allowing for further derivatization through etherification or reduction pathways. The combination of these two reactive sites makes 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile a compound of great interest for medicinal chemists seeking to develop novel therapeutic agents.
The cyano group (–CN) at the 2-position of the pyridine ring adds another layer of reactivity, serving as a precursor for various functionalizations. For instance, the cyano group can be reduced to an amine or hydrolyzed to a carboxylic acid, depending on the desired synthetic route. This flexibility is particularly advantageous in drug discovery, where multiple pathways to functional groups are often required to optimize pharmacokinetic properties. The presence of both electron-withdrawing and electron-donating groups in close proximity within the molecule also influences its electronic properties, making it a candidate for applications in material science and catalysis.
In recent years, there has been growing interest in pyridine derivatives due to their broad spectrum of biological activities. Studies have shown that compounds incorporating pyridine moieties exhibit diverse pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents in 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile may contribute to its potential as a precursor for drugs targeting these conditions. For example, modifications at the 3- and 5-positions could alter binding interactions with biological targets, leading to enhanced efficacy or selectivity.
One notable application of this compound is in the synthesis of kinase inhibitors, which are critical in cancer therapy. Kinases are enzymes that play a key role in cell signaling pathways, and their overactivity is often associated with tumor growth and progression. By designing molecules that selectively inhibit specific kinases, researchers can develop targeted therapies with improved outcomes for patients. The reactive sites on 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile allow for the introduction of groups that can mimic natural substrates or interfere with kinase activity. Preliminary studies have suggested that derivatives of this compound may exhibit inhibitory effects on certain kinases, making it a promising scaffold for further investigation.
Another area where this compound shows promise is in the development of ligands for receptor binding studies. Receptors are proteins that mediate cellular responses to external stimuli, and many drugs work by binding to these receptors. Understanding the structure-activity relationships (SAR) of ligands is essential for optimizing drug design. The versatility of 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile allows chemists to systematically vary substituents and evaluate their impact on receptor binding affinity and selectivity. This approach has been successfully applied in other drug discovery programs and may yield valuable insights into new therapeutic strategies.
The synthesis of 3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile itself presents an interesting challenge due to its complex functionalization requirements. Traditional synthetic routes often involve multi-step sequences that require careful control of reaction conditions to avoid unwanted side products. Advances in catalytic methods have recently enabled more efficient pathways to such intermediates, reducing both reaction times and waste generation. These improvements align with broader trends in green chemistry aimed at making pharmaceutical synthesis more sustainable and environmentally friendly.
In conclusion,3-(chloromethyl)-5-(methoxymethyl)pyridine-2-carbonitrile (CAS No. 2138560-50-4) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features offer multiple avenues for functionalization, making it a valuable tool for synthesizing complex molecules with therapeutic applications. As research continues to uncover new biological activities and synthetic methodologies, this compound is likely to play an increasingly important role in drug discovery efforts worldwide.
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